molecular formula C15H15NO2 B6219695 7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazine CAS No. 2751611-92-2

7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B6219695
CAS RN: 2751611-92-2
M. Wt: 241.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazine (BDB) is a small organic molecule that has been studied extensively in recent years due to its potential applications in medicine and biochemistry. BDB has been found to have several interesting properties, including a high affinity for certain receptors and enzymes, as well as a low toxicity profile. We will also discuss the current research on BDB and potential future directions for its use.

Mechanism of Action

7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazine has been found to interact with several proteins and enzymes, including the G-protein coupled receptor GPR55 and the enzyme monoamine oxidase A (MAO-A). GPR55 is involved in the regulation of several physiological processes, including pain, inflammation, and appetite. MAO-A is an enzyme that is involved in the metabolism of neurotransmitters such as serotonin and dopamine. 7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazine has been found to bind to both GPR55 and MAO-A, and it has been suggested that this binding may be responsible for its effects on physiological processes.
Biochemical and Physiological Effects
7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazine has been found to have several biochemical and physiological effects. In animal studies, it has been found to reduce inflammation, reduce pain, and increase appetite. It has also been found to reduce the levels of the neurotransmitter serotonin, which has been linked to depression and anxiety. In addition, 7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazine has been found to reduce the levels of the neurotransmitter dopamine, which has been linked to addiction and reward-seeking behavior.

Advantages and Limitations for Lab Experiments

7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a low toxicity profile. In addition, it has a high affinity for certain receptors and enzymes, which makes it a useful tool for studying biochemical and physiological processes. However, 7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazine is not without its limitations. Its effects on physiological processes can be unpredictable, and its effects can vary depending on the concentrations and duration of exposure.

Future Directions

Given the potential of 7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazine, there are many potential future directions for its use. It could be used as a drug delivery system, either to target specific cells or organs, or to deliver drugs to the brain. It could also be used to study the effects of different drugs on the body, as well as to study the effects of different proteins and enzymes on physiological processes. Additionally, 7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazine could be used to develop new treatments for diseases such as cancer and Alzheimer’s. Finally, 7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazine could be used to develop new methods of drug delivery and drug targeting.

Synthesis Methods

7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazine can be synthesized in a variety of ways, but the most common method is the reaction of benzyl bromide with 2,3-dihydro-1,4-benzoxazine in the presence of a base such as sodium hydroxide. This reaction produces a mixture of 7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazine and its isomers, which can then be purified by column chromatography. Other methods of synthesis include the use of Grignard reagents and the reaction of an amine with an aldehyde.

Scientific Research Applications

7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazine has been studied extensively for its potential applications in medicine and biochemistry. It has been found to have a high affinity for certain receptors and enzymes, and it has been shown to have a low toxicity profile. 7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazine has been used in studies of enzyme inhibition, drug delivery, and protein-protein interactions. It has also been studied for its potential use in cancer therapy and as a potential treatment for Alzheimer’s disease.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazine involves the reaction of 2-aminophenol with benzyl chloride to form 2-benzyloxyaniline, which is then cyclized with paraformaldehyde to yield the target compound.", "Starting Materials": ["2-aminophenol", "benzyl chloride", "paraformaldehyde"], "Reaction": [ "Step 1: React 2-aminophenol with benzyl chloride in the presence of a base such as sodium hydroxide to form 2-benzyloxyaniline.", "Step 2: Cyclize 2-benzyloxyaniline with paraformaldehyde in the presence of an acid catalyst such as hydrochloric acid to yield 7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazine.", "Step 3: Purify the product by recrystallization or column chromatography." ] }

CAS RN

2751611-92-2

Molecular Formula

C15H15NO2

Molecular Weight

241.3

Purity

95

Origin of Product

United States

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